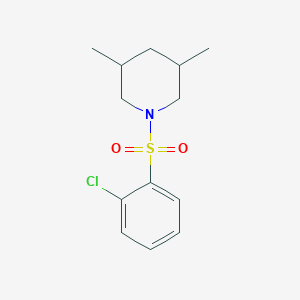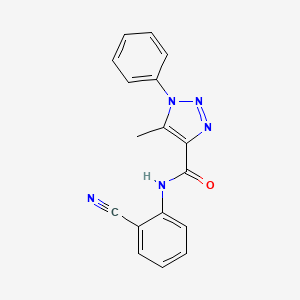
1-(2-Chlorobenzenesulfonyl)-3,5-dimethylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorobenzenesulfonyl)-3,5-dimethylpiperidine is an organic compound that belongs to the class of sulfonyl piperidines This compound is characterized by the presence of a piperidine ring substituted with a 2-chlorobenzenesulfonyl group and two methyl groups at the 3 and 5 positions
Zukünftige Richtungen
Wirkmechanismus
Target of Action
For instance, sulfonylurea herbicides, which share a similar sulfonyl moiety, target the biosynthesis of branched-chain amino acids .
Mode of Action
This group is known to form hydrogen bonds and participate in electrostatic interactions, which could influence the activity of the target proteins .
Biochemical Pathways
Compounds with similar structures, such as sulfonylurea herbicides, inhibit the biosynthesis of branched-chain amino acids . This inhibition disrupts protein synthesis and plant growth, leading to the death of the plant .
Pharmacokinetics
For instance, the sulfonyl group is known to enhance the solubility of compounds, which could improve their absorption and distribution .
Result of Action
Based on the potential target and mode of action, it can be inferred that the compound might disrupt protein synthesis and cellular functions, leading to changes in cell growth and survival .
Vorbereitungsmethoden
The synthesis of 1-(2-Chlorobenzenesulfonyl)-3,5-dimethylpiperidine typically involves the reaction of 3,5-dimethylpiperidine with 2-chlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3,5-dimethylpiperidine+2-chlorobenzenesulfonyl chloride→this compound+HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
1-(2-Chlorobenzenesulfonyl)-3,5-dimethylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Chlorobenzenesulfonyl)-3,5-dimethylpiperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Vergleich Mit ähnlichen Verbindungen
1-(2-Chlorobenzenesulfonyl)-3,5-dimethylpiperidine can be compared with other sulfonyl piperidines, such as:
1-(4-Methylbenzenesulfonyl)-3,5-dimethylpiperidine: Similar structure but with a methyl group instead of a chlorine atom, which may result in different reactivity and biological activity.
1-(2-Bromobenzenesulfonyl)-3,5-dimethylpiperidine: The presence of a bromine atom instead of chlorine can affect the compound’s reactivity and interactions with biological targets.
1-(2-Chlorobenzenesulfonyl)-4-methylpiperidine: The position of the methyl group on the piperidine ring can influence the compound’s chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-3,5-dimethylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2S/c1-10-7-11(2)9-15(8-10)18(16,17)13-6-4-3-5-12(13)14/h3-6,10-11H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIHKSBQWBGAQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{2-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]-2-oxoethyl}urea](/img/structure/B5422773.png)
![2-{4-[(3-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(4-METHOXYPHENYL)ACETAMIDE](/img/structure/B5422777.png)
![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5422782.png)
![methyl 4-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate](/img/structure/B5422790.png)
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(3-methylphenyl)ethanone](/img/structure/B5422796.png)
![4-{[2-(2-ethyl-1-benzofuran-3-yl)-1H-imidazol-1-yl]methyl}-1,5-dimethyl-1H-pyrazole](/img/structure/B5422810.png)
![(2S)-2-amino-3-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-3-oxopropan-1-ol](/img/structure/B5422813.png)

![2-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-N-methylbutanamide](/img/structure/B5422826.png)
![1-{[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-N-ethylpyrrolidine-3-carboxamide](/img/structure/B5422831.png)


![N-(4-bromo-2-chlorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B5422844.png)
![N,N,N',N'-tetramethyl-7-(pyrrolidin-1-ylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5422853.png)
